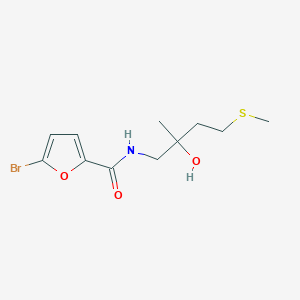

5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide

Description

5-Bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide is a synthetic furan-carboxamide derivative characterized by a brominated furan core linked to a multifunctional alkylthio-hydroxyl side chain. The bromine atom at the 5-position of the furan ring enhances electrophilic reactivity, while the side chain’s hydroxyl and methylthio groups contribute to hydrogen bonding and lipophilicity, respectively. Its synthesis likely involves coupling reactions similar to those observed in analogs, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Properties

IUPAC Name |

5-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-11(15,5-6-17-2)7-13-10(14)8-3-4-9(12)16-8/h3-4,15H,5-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAOEDLLOCDTEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC=C(O1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound might participate in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s bioavailability might be influenced by its participation in the sm coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of the compound might be influenced by the reaction conditions of the SM coupling reaction . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound might exhibit high stability and efficacy under a variety of environmental conditions.

Biological Activity

5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide, with the CAS number 1396880-05-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆BrNO₃S |

| Molecular Weight | 322.22 g/mol |

| Structure | Structure |

Synthesis

The synthesis of 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide typically involves multi-step organic reactions, including bromination and amide formation. While specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized using methods such as Suzuki-Miyaura cross-coupling, which has been shown to yield high purity and efficiency in similar furan derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furan-based carboxamides. For instance, related compounds have demonstrated significant antibacterial activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Furan derivatives are increasingly recognized for their anticancer properties. A study on structurally similar compounds showed that modifications at the furan ring can enhance cytotoxicity against various cancer cell lines, including MCF-7 and Hep-2. The IC50 values for these compounds ranged from 3.25 µM to 42.30 µM, indicating promising therapeutic potential .

Study 1: Antibacterial Efficacy

In a comparative study, a series of furan derivatives were tested for their antibacterial efficacy. The compound exhibited notable activity against E. cloacae with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .

Study 2: Anticancer Screening

A screening of various furan derivatives revealed that those with bromine substitutions showed enhanced activity against cancer cell lines. Specifically, the compound's structural features were linked to increased apoptosis in cancer cells, suggesting a mechanism involving the activation of pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

Research indicates that the presence of halogen substituents (like bromine) on the furan ring contributes positively to biological activity. The hydroxyl group at the 2-position is also crucial for enhancing solubility and bioavailability, which are essential for therapeutic efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide to target proteins involved in bacterial resistance and cancer progression. These studies suggest that the compound can effectively bind to active sites, inhibiting target enzymes critical for bacterial survival and tumor growth .

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring substituted with a bromine atom and a carboxamide group, which contributes to its biological activity. Its structural formula can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide exhibit antimicrobial properties. For instance, related furan derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that such compounds can inhibit microbial growth due to their ability to disrupt cell wall synthesis or function as enzyme inhibitors .

Anti-inflammatory Properties

Furan-based compounds have been investigated for their anti-inflammatory effects. The presence of the carboxamide group enhances the potential for interaction with inflammatory pathways, making these compounds suitable for developing treatments for inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of furan derivatives. The ability of 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide to induce apoptosis in cancer cells has been noted, suggesting its potential use in cancer therapy .

Pesticidal Activity

Compounds containing furan rings are often studied for their pesticidal properties. The unique structure of 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide may provide protective effects against pests while being less harmful to beneficial insects .

Plant Growth Regulation

Research has indicated that certain furan derivatives can act as plant growth regulators, promoting growth and resistance to environmental stressors. This application is particularly relevant in agricultural biotechnology .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of furan derivatives, including 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide, revealed significant antimicrobial activity against eight microorganisms, including both Gram-negative and Gram-positive bacteria. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it may exert anti-inflammatory effects. This finding supports its potential use in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide ()

- Structure : Features a 5-nitrothiazole substituent instead of the hydroxyl-methylthio-butyl group.

- Synthesis : Prepared via Method B (44% yield), involving condensation of 5-bromofuran-2-carboxylic acid with 5-nitrothiazol-2-amine .

- Properties : Demonstrated antimicrobial activity, attributed to the nitrothiazole moiety’s electron-withdrawing effects and thiazole’s heterocyclic stability.

Key Data :

Property Value Molecular Formula C₈H₄BrN₃O₄S HRMS (ESI) 317.9180 (found) ${}^{1}$H NMR (DMSO-d₆) δ 13.57 (bs, 1H), 8.63 (s, 1H)

5-Bromo-N-(4-phenylbutyl)furan-2-carboxamide ()

- Structure : Substituted with a 4-phenylbutyl group, enhancing lipophilicity.

- Applications : Safety data indicate handling precautions for inhalation and dermal exposure, typical of aromatic carboxamides .

Key Data :

Property Value CAS Number 353466-89-4 Purity 100%

5-(4-Nitrophenyl)furan-2-carboxylic Acid ()

- Structure : Nitrophenyl substituent at the 5-position, replacing bromine.

- Synthesis : Produced via Suzuki coupling (methyl 5-bromofuran-2-carboxylate + 4-nitrophenylboronic acid), followed by hydrolysis .

- Properties : Nitro groups enhance electrophilicity, making this compound a precursor for further functionalization.

5-Bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide ()

- Structure : Thiophene replaces furan, with a cyclobutyl carboxamide group.

- Key Data: Property Value Molecular Formula C₁₀H₁₂BrNOS

Structural and Functional Implications

- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance reactivity for nucleophilic aromatic substitution (). Hydrophilic Groups (e.g., -OH in target): Improve solubility but may reduce membrane permeability. Lipophilic Groups (e.g., methylthio, phenyl): Increase bioavailability and interaction with hydrophobic targets .

Synthetic Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.